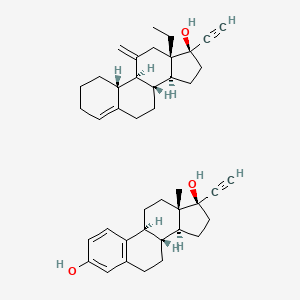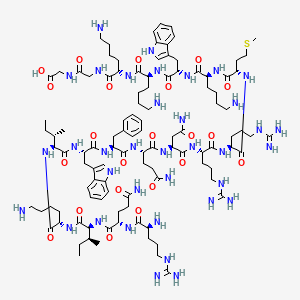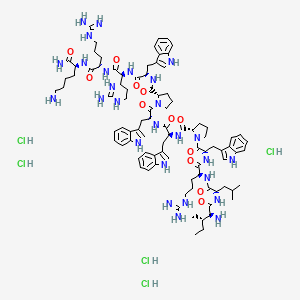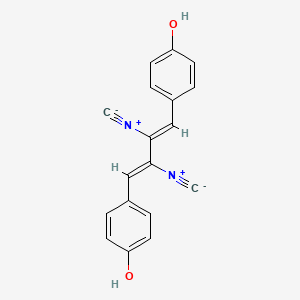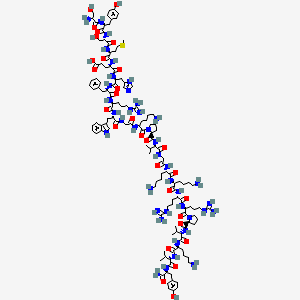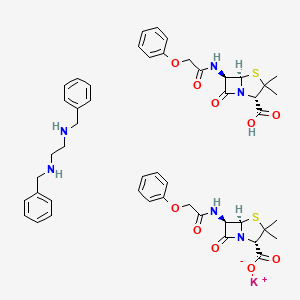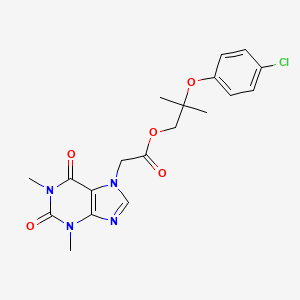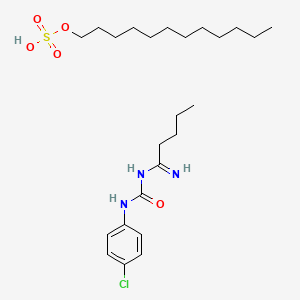
Carbantel lauryl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbantel lauryl sulfate is a chemical compound with the molecular formula C12H26O4S.C12H16ClN3O. It is known for its anthelmintic properties, meaning it is used to treat parasitic worm infections . This compound is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications.
Preparation Methods
The synthesis of carbantel lauryl sulfate involves several steps:
Synthetic Routes and Reaction Conditions: The preparation typically starts with the sulfonation of lauryl alcohol to produce lauryl sulfate. This is followed by the reaction with carbantel, a compound known for its anthelmintic properties. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the sulfonation and subsequent reactions.
Industrial Production Methods: Industrially, this compound is produced in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Chemical Reactions Analysis
Carbantel lauryl sulfate undergoes various chemical reactions:
Types of Reactions: It can participate in oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfonic acids or reduced to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbantel lauryl sulfate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a surfactant to study the behavior of micelles and other colloidal systems.
Biology: In biological research, it is used to solubilize proteins and other biomolecules, making it easier to study their structure and function.
Medicine: Its anthelmintic properties make it valuable in medical research for developing treatments against parasitic infections.
Industry: In industrial applications, it is used in the formulation of detergents, shampoos, and other cleaning products due to its surfactant properties.
Mechanism of Action
The mechanism of action of carbantel lauryl sulfate involves its surfactant properties:
Molecular Targets and Pathways: As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. In its anthelmintic role, it disrupts the cell membranes of parasitic worms, leading to their death.
Pathways Involved: The compound interacts with the lipid bilayers of cell membranes, causing increased permeability and eventual cell lysis.
Comparison with Similar Compounds
Carbantel lauryl sulfate can be compared with other similar compounds:
Similar Compounds: Similar compounds include sodium lauryl sulfate, sodium dodecyl sulfate, and ammonium lauryl sulfate. These compounds also have surfactant properties and are used in similar applications.
Uniqueness: What sets this compound apart is its anthelmintic properties, which are not commonly found in other surfactants. This makes it particularly valuable in medical and pharmaceutical applications.
Properties
CAS No. |
54644-15-4 |
|---|---|
Molecular Formula |
C24H42ClN3O5S |
Molecular Weight |
520.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-pentanimidoylurea;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H16ClN3O.C12H26O4S/c1-2-3-4-11(14)16-12(17)15-10-7-5-9(13)6-8-10;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5-8H,2-4H2,1H3,(H3,14,15,16,17);2-12H2,1H3,(H,13,14,15) |
InChI Key |
MIKZNWZBJNZVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCCCC(=N)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


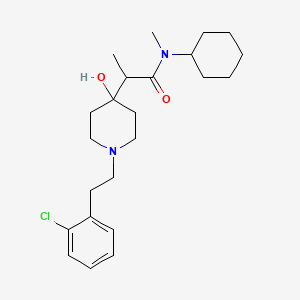
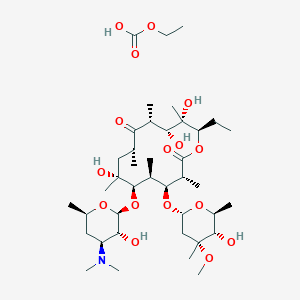
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

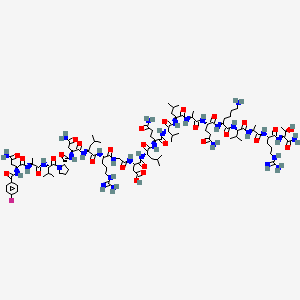

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
